(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid
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Overview
Description
(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid is a chiral amino acid derivative with significant importance in various scientific fields. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid can be achieved through several methods. One common approach involves the regio- and stereoselective hydrobromolysis of trans-β-phenyl glycidate enantiomers, followed by consecutive reactions of O-acylcarbamoylation, intramolecular cyclization, and oxazolidinone ring opening . This method ensures the production of enantiopure precursors necessary for further applications.
Industrial Production Methods
Industrial production of this compound often involves microbial synthesis using strains of Yarrowia lipolytica. These strains are cultivated in media with n-alkanes and raw glycerol, achieving high yields under optimal aeration conditions . The compound is then isolated through selective adsorption on activated carbon and recovered with methanol .
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA is commonly used for epoxidation reactions.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products
Scientific Research Applications
(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein synthesis.
Medicine: It has potential therapeutic applications due to its role in metabolic pathways.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various enzymes, influencing metabolic pathways and cellular functions. The compound’s stereochemistry is crucial for its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
Threonine (2-amino-3-hydroxybutanoic acid): Threonine is a similar amino acid with two chirality centers, leading to four possible stereoisomers.
Isocitric acid: Another compound with similar stereochemistry, used in biochemical research.
Uniqueness
(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to act as a chiral building block and its role in metabolic pathways make it a valuable compound in various scientific fields.
Properties
IUPAC Name |
(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-3(7)5(2,6)4(8)9/h3,7H,6H2,1-2H3,(H,8,9)/t3-,5+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZTXAMTDLRLFP-WVZVXSGGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@](C)(C(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428241 |
Source
|
Record name | (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127060-92-8 |
Source
|
Record name | (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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